![molecular formula C15H15N5O2S B2486830 N-methyl-N-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide CAS No. 1251578-25-2](/img/structure/B2486830.png)
N-methyl-N-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
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Overview
Description
N-methyl-N-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
BenchChem offers high-quality N-methyl-N-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Indole derivatives, including the compound , have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been found to exhibit anti-inflammatory activity . The compound reduced paw volume, inflammation, and pannus formation (in the knee joints) as well as pro-inflammatory gene expression/mRNA levels significantly in arthritic rats .
Anticancer Activity
Indole derivatives have shown significant anticancer activity . A series of new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))- (1H-indol-5-yl) (3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity . This activity is beneficial in combating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity, making them potential candidates for the development of new antimicrobial agents .
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity, suggesting their potential use in the management of diabetes .
Antimalarial Activity
Indole derivatives have been found to possess antimalarial activity, which could be useful in the development of new antimalarial drugs .
Anticholinesterase Activities
Indole derivatives have demonstrated anticholinesterase activities, which could be beneficial in the treatment of diseases like Alzheimer’s .
Mechanism of Action
Target of Action
Similar indole derivatives have been found to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
This inhibition disrupts the formation of microtubules, essential components of the cell’s cytoskeleton, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound likely affects the tubulin polymerization pathway based on the activity of similar indole derivatives . Disruption of this pathway can lead to cell cycle arrest, particularly in the G2/M phase, and induce apoptosis
Pharmacokinetics
Similar indole derivatives have been evaluated for their in vitro antiproliferative activities against various cancer cell lines , suggesting that these compounds may have favorable bioavailability and distribution characteristics
Result of Action
The result of the compound’s action is likely to be cell cycle arrest and apoptosis, given the activity of similar indole derivatives . These compounds have demonstrated effective activities towards various tumor cell lines , suggesting that this compound may also have potential antitumor effects.
properties
IUPAC Name |
N-methyl-N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9-18-19-15(23-9)17-13(21)8-20(2)14(22)11-7-16-12-6-4-3-5-10(11)12/h3-7,16H,8H2,1-2H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVVJQSIZHKNRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN(C)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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